molecular formula C34H23N3O8 B11119916 bis(4-{(E)-[(2-hydroxyphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

bis(4-{(E)-[(2-hydroxyphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11119916
M. Wt: 601.6 g/mol
InChI Key: XPKPXLWQNBSDGM-UHFFFAOYSA-N
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Description

BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-aminophenol, followed by the reaction with 2-nitroterephthalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE involves its ability to form complexes with metal ions, which can enhance its reactivity and functionality. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxyphenyl)imino]methylphenol
  • 4-[(4-Methoxyphenyl)imino]methylphenol
  • 2-Methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

BIS(4-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL) 2-NITROTEREPHTHALATE is unique due to the presence of both hydroxyl and nitro functional groups, which provide a distinct reactivity profile. The combination of these groups allows for diverse chemical modifications and applications, making it a versatile compound in various research fields .

Properties

Molecular Formula

C34H23N3O8

Molecular Weight

601.6 g/mol

IUPAC Name

bis[4-[(2-hydroxyphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C34H23N3O8/c38-31-7-3-1-5-28(31)35-20-22-9-14-25(15-10-22)44-33(40)24-13-18-27(30(19-24)37(42)43)34(41)45-26-16-11-23(12-17-26)21-36-29-6-2-4-8-32(29)39/h1-21,38-39H

InChI Key

XPKPXLWQNBSDGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC=C5O)[N+](=O)[O-])O

Origin of Product

United States

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